molecular formula C6H13ClN2O B8233768 1-(Aminomethyl)cyclobutanecarboxamide HCl

1-(Aminomethyl)cyclobutanecarboxamide HCl

Cat. No.: B8233768
M. Wt: 164.63 g/mol
InChI Key: DEXUWJSDSLRCHD-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclobutanecarboxamide HCl is a chemical compound with the molecular formula C6H12ClNO. It is a derivative of cyclobutanecarboxamide, featuring an aminomethyl group attached to the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)cyclobutanecarboxamide HCl typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)cyclobutanecarboxamide HCl undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(Aminomethyl)cyclobutanecarboxamide HCl has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclobutanecarboxamide HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The cyclobutane ring provides a rigid scaffold that can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-Aminocyclopropanecarboxylic acid: A smaller analog with a three-membered ring.

    1-Aminocyclopentanecarboxylic acid: A larger analog with a five-membered ring.

    Cyclobutanecarboxylic acid: Lacks the aminomethyl group.

Uniqueness

1-(Aminomethyl)cyclobutanecarboxamide HCl is unique due to its four-membered cyclobutane ring, which provides a balance between ring strain and stability. The aminomethyl group enhances its reactivity and potential for forming hydrogen bonds, making it a versatile building block in synthetic chemistry .

Properties

IUPAC Name

1-(aminomethyl)cyclobutane-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-4-6(5(8)9)2-1-3-6;/h1-4,7H2,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXUWJSDSLRCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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